molecular formula C9H11NS B8039317 3-Benzyl-1,3-thiazetidine

3-Benzyl-1,3-thiazetidine

Cat. No.: B8039317
M. Wt: 165.26 g/mol
InChI Key: QIVIOXGNWZXCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,3-thiazetidine is a heterocyclic compound featuring a four-membered ring structure containing both sulfur and nitrogen atoms This compound is part of the thiazetidine family, known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazetidine typically involves a one-pot microwave-assisted telescopic approach. This method uses readily available starting materials such as 2-aminopyridines, substituted isothiocyanates, and 1,2-dihalomethanes. The process begins with the formation of thiourea from 2-aminopyridines and substituted isothiocyanates, followed by a base-catalyzed nucleophilic attack of the carbon-sulfur bond on the 1,2-dihalomethane. The final step involves cyclization to yield the desired 1,3-thiazetidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient method for producing this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,3-thiazetidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

3-Benzyl-1,3-thiazetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazetidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazetidine ring can form coordination complexes with metal ions, influencing enzymatic activities and biological processes. The benzyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

    Thiazolidine: A five-membered ring compound with similar sulfur and nitrogen atoms but different ring size and properties.

    Azetidine: A four-membered ring compound containing nitrogen but lacking sulfur, leading to different reactivity and applications.

    Thiazole: A five-membered ring compound with sulfur and nitrogen atoms, known for its biological activities.

Uniqueness of 3-Benzyl-1,3-thiazetidine: The unique combination of a four-membered ring structure with both sulfur and nitrogen atoms, along with the presence of a benzyl group, distinguishes this compound from other similar compounds. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-benzyl-1,3-thiazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVIOXGNWZXCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CS1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-1,3-thiazetidine
Reactant of Route 2
3-Benzyl-1,3-thiazetidine
Reactant of Route 3
3-Benzyl-1,3-thiazetidine
Reactant of Route 4
3-Benzyl-1,3-thiazetidine
Reactant of Route 5
Reactant of Route 5
3-Benzyl-1,3-thiazetidine
Reactant of Route 6
3-Benzyl-1,3-thiazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.